molecular formula C15H28O2 B13807449 Menthyl valerate

Menthyl valerate

Cat. No.: B13807449
M. Wt: 240.38 g/mol
InChI Key: LCJPVSLESAPYMK-UHFFFAOYSA-N
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Description

Menthyl valerate is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is an ester formed from menthol and valeric acid, known for its pleasant minty aroma. This compound is commonly used in the fragrance and flavor industry due to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl valerate can be synthesized through the esterification of menthol with valeric acid. The reaction typically involves heating menthol and valeric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Menthol+Valeric AcidMenthyl Valerate+Water\text{Menthol} + \text{Valeric Acid} \rightarrow \text{this compound} + \text{Water} Menthol+Valeric Acid→Menthyl Valerate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Menthyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into menthol and valeric acid.

    Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Menthol and valeric acid.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic and Sedative Properties
Menthyl valerate has been utilized in formulations such as Nicobrevin, a product used for treating nicotine withdrawal symptoms. It is believed to exert mild sedative effects, which can aid in alleviating anxiety associated with withdrawal. The compound is hydrolyzed in vivo to release menthol and valeric acid, contributing to its therapeutic effects .

1.2 Safety Assessments
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that this compound does not exhibit significant toxicity at typical usage levels. The margin of exposure for developmental toxicity endpoints was found to be adequate, supporting its use in consumer products . However, adverse drug reactions (ADRs) have been reported, including serious outcomes, which necessitate careful monitoring during its application .

Cosmetic Applications

2.1 Skin Care Products
In the cosmetic industry, this compound is valued for its cooling and soothing properties. It is often included in formulations aimed at providing relief from skin irritation or discomfort. The compound's ability to enhance the sensory experience of topical applications makes it a popular ingredient in creams and lotions .

2.2 Regulatory Compliance
Cosmetic products containing this compound must comply with stringent safety regulations established by authorities such as the European Union. These regulations require thorough safety assessments to ensure that products are safe for consumer use. Studies have shown that this compound meets these safety criteria when used within recommended limits .

Fragrance Industry

3.1 Scent Profile
this compound contributes to the fragrance profile of various products due to its pleasant scent characteristics. It is often used in perfumes and scented personal care items, enhancing their appeal through its unique olfactory properties .

Technical Studies and Research Findings

Study Focus Findings
RIFM Safety Assessment (2017)Toxicity EvaluationThis compound deemed non-toxic at typical exposure levels; adequate margin of exposure for developmental toxicity .
Nicobrevin Assessment (2011)PharmacokineticsThis compound hydrolyzes to release menthol; potential risks noted with high doses .
Cosmetic Safety Review (2020)Regulatory ComplianceConfirmed compliance with EU regulations; safety established through rigorous testing protocols .

Mechanism of Action

The mechanism of action of menthyl valerate involves its interaction with biological membranes and receptors. The compound’s menthol component is known to activate transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to various physiological responses, including analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness of Menthyl Valerate: this compound stands out due to its unique combination of menthol and valeric acid, providing both a pleasant aroma and potential therapeutic benefits. Its applications in various industries, particularly in fragrances and flavors, highlight its versatility and importance.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) pentanoate

InChI

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3

InChI Key

LCJPVSLESAPYMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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